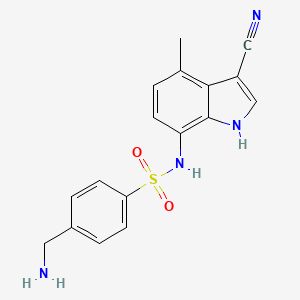![molecular formula C7H9N3O2 B6153330 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2385010-28-4](/img/no-structure.png)
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid (abbreviated as 4-ABA) is a cyclic organic compound with a molecular formula of C7H10N2O2. It is a member of the azido group of compounds and has been studied for its potential applications in scientific research due to its unique structure. 4-ABA has been used as a reagent in organic synthesis and has been studied for its biochemical and physiological effects. In
科学研究应用
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis for the preparation of various organic compounds. It has also been used as a substrate for the synthesis of novel heterocyclic compounds. 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid has been used in the synthesis of azido-containing peptides, which can be used for the study of protein-protein interactions. In addition, 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid has been used in the synthesis of azido-containing carbohydrates, which can be used as potential drug delivery systems.
作用机制
The mechanism of action of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which can then react with other molecules in the reaction mixture. This reactive intermediate is believed to be formed through the reaction of the azido group with a nucleophile, such as a carboxylic acid. The reaction of the azido group with the nucleophile results in the formation of a carbocation, which can then react with other molecules in the reaction mixture.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid are not well understood. However, it has been suggested that 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid may have an effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid has been shown to inhibit the activity of the enzyme adenylate cyclase, which is involved in the regulation of intracellular signaling pathways.
实验室实验的优点和局限性
The use of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid in laboratory experiments has several advantages. It is an inexpensive reagent and is readily available. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid is a reactive compound and should be handled with caution. In addition, the reaction of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid with other molecules can lead to the formation of unwanted byproducts, which may interfere with the desired reaction.
未来方向
There are several potential future directions for the study of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug delivery systems. In addition, further research could be conducted to explore the mechanisms of action of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid and its potential applications in organic synthesis. Finally, further studies could be conducted to investigate the potential toxicity of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid and its potential interactions with other molecules.
合成方法
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid can be synthesized in a two-step process. The first step involves the reaction of 4-bromobicyclo[3.1.0]hexane-1-carboxylic acid with sodium azide in dimethylformamide (DMF) in the presence of 4-dimethylaminopyridine (DMAP). This reaction forms the 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid. The second step involves the reduction of the azido group with sodium borohydride in the presence of tetrahydrofuran (THF) to form 4-hydroxybicyclo[3.1.0]hexane-1-carboxylic acid.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Sodium azide", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Acetic anhydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in the presence of sulfuric acid to yield 1-bromocyclohexene", "Step 2: Treatment of 1-bromocyclohexene with sodium azide in the presence of sodium hydroxide to yield 4-azidocyclohexene", "Step 3: Reduction of 4-azidocyclohexene using hydrogen gas and a palladium catalyst to yield 4-aminocyclohexene", "Step 4: Protection of the amine group in 4-aminocyclohexene using acetic anhydride and acetic acid to yield N-acetyl-4-aminocyclohexene", "Step 5: Cyclization of N-acetyl-4-aminocyclohexene using sodium bicarbonate in methanol to yield 4-acetamidobicyclo[3.1.0]hexane", "Step 6: Hydrolysis of 4-acetamidobicyclo[3.1.0]hexane using hydrochloric acid to yield 4-aminobicyclo[3.1.0]hexane", "Step 7: Diazotization of 4-aminobicyclo[3.1.0]hexane using sodium nitrite and hydrochloric acid to yield 4-diazobicyclo[3.1.0]hexane", "Step 8: Reduction of 4-diazobicyclo[3.1.0]hexane using sodium sulfite and sodium hydroxide to yield 4-bicyclo[3.1.0]hexylamine", "Step 9: Carboxylation of 4-bicyclo[3.1.0]hexylamine using carbon dioxide and sodium hydroxide to yield 4-bicyclo[3.1.0]hexylcarboxylic acid", "Step 10: Azidation of 4-bicyclo[3.1.0]hexylcarboxylic acid using sodium azide in the presence of acetic acid to yield 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid" ] } | |
CAS 编号 |
2385010-28-4 |
产品名称 |
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid |
分子式 |
C7H9N3O2 |
分子量 |
167.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)